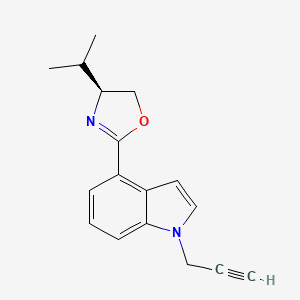
(S,E)-TCO2-PEG3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-TCO2-PEG3-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid group. The combination of these functional groups imparts specific reactivity and solubility characteristics, making it valuable for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG3-acid typically involves multiple steps, starting with the preparation of the trans-cyclooctene (TCO) moiety. This can be achieved through the ring-closing metathesis of diene precursors under specific conditions. The PEG linker is then attached via a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-TCO2-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S,E)-TCO2-PEG3-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s PEG linker enhances solubility and biocompatibility, making it useful for drug delivery systems and bioconjugation.
Medicine: It is employed in the development of targeted therapies and diagnostic agents.
Industry: The compound’s unique properties are leveraged in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which (S,E)-TCO2-PEG3-acid exerts its effects is primarily through its functional groups. The TCO moiety can undergo bioorthogonal reactions, allowing for selective modification of biomolecules in complex environments. The PEG linker provides solubility and reduces immunogenicity, while the carboxylic acid group can participate in various binding interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,E)-TCO2-PEG4-acid: Similar structure with an additional PEG unit, offering increased solubility.
(S,E)-TCO2-PEG2-acid: Shorter PEG linker, resulting in different solubility and reactivity profiles.
(S,E)-TCO2-PEG3-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and applications.
Uniqueness
(S,E)-TCO2-PEG3-acid stands out due to its balanced properties, offering optimal solubility, reactivity, and biocompatibility. Its specific combination of functional groups makes it versatile for a wide range of applications, from chemical synthesis to biomedical research.
Eigenschaften
Molekularformel |
C18H31NO7 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |
InChI-Schlüssel |
ODMCISILWXXSNL-MQDFFIGUSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


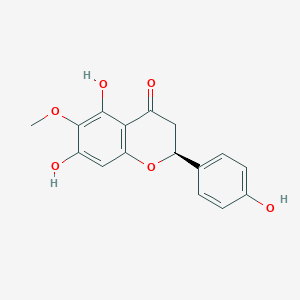
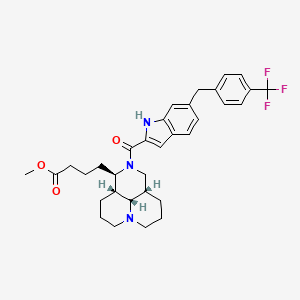

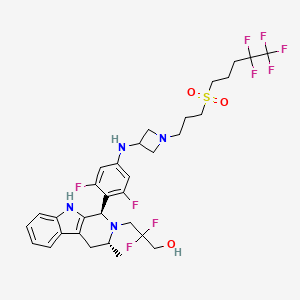
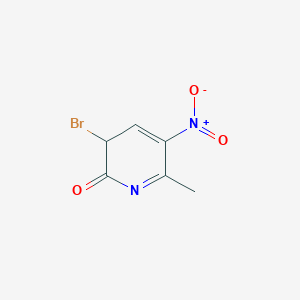
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

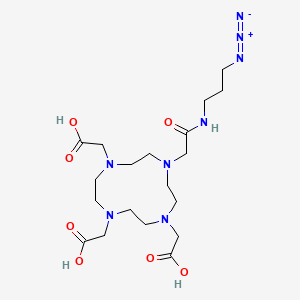
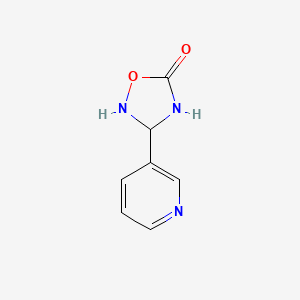
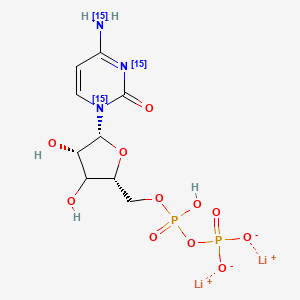
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
